N-(3-CHLORO-4-METHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE
Description
N-(3-CHLORO-4-METHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorinated methoxyphenyl group and a triazaspirodecadienyl thioacetamide moiety.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O2S/c1-28-12-10-23(11-13-28)26-21(16-6-4-3-5-7-16)22(27-23)31-15-20(29)25-17-8-9-19(30-2)18(24)14-17/h3-9,14H,10-13,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPQVJNPWNFICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the 3-chloro-4-methoxyphenyl intermediate: This can be achieved through chlorination and methoxylation of a suitable phenyl precursor.
Synthesis of the triazaspirodecadienyl intermediate: This involves the construction of the triazaspirodecadienyl ring system, which can be synthesized through a series of cyclization and functional group transformations.
Thioacetamide coupling: The final step involves coupling the 3-chloro-4-methoxyphenyl intermediate with the triazaspirodecadienyl intermediate using thioacetamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-CHLORO-4-METHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-3,4,5-trimethoxybenzamide
- N-(5-chloro-2-methoxyphenyl)-3,4,5-trimethoxybenzamide
- N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
Uniqueness
N-(3-CHLORO-4-METHOXYPHENYL)-2-({8-METHYL-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE is unique due to its triazaspirodecadienyl thioacetamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(3-Chloro-4-Methoxyphenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspir[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural components:
- Chloro and Methoxy Substituents : The presence of a 3-chloro and 4-methoxy group on the phenyl ring enhances its reactivity and biological interactions.
- Triazaspiro Framework : The triazaspiro[4.5]decane moiety provides unique spatial configuration that may influence its biological activity.
Biological Activity Overview
Recent studies have investigated the biological activity of this compound in various contexts, including anticancer properties and effects on mitochondrial function.
Anticancer Activity
A study evaluated the anticancer potential of various compounds similar to N-(3-Chloro-4-Methoxyphenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspir[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide against a panel of 60 cancer cell lines. The findings indicated significant cytotoxic effects on certain cancer types, suggesting that modifications in the chemical structure could enhance potency against specific cancer targets .
Mitochondrial Function
Another research focused on compounds derived from the 1,3,8-triazaspiro framework, similar to our compound of interest. These compounds demonstrated inhibitory activity on the mitochondrial permeability transition pore (mPTP), which is crucial in myocardial infarction (MI) models. The study reported decreased apoptotic rates and improved cardiac function upon administration during reperfusion . This suggests that N-(3-Chloro-4-Methoxyphenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspir[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide may also exhibit cardioprotective properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the triazaspir framework significantly affect biological activity. For instance:
- Substituent Effects : Variations in electron-donating or withdrawing groups on the phenyl ring can influence the compound's interaction with biological targets.
- Spatial Configuration : The unique spiro structure affects binding affinity and selectivity towards specific receptors or enzymes.
Data Table: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Cardioprotective | Inhibition of mPTP; reduced apoptosis | |
| Structure Modifications | Enhances potency and selectivity |
Case Studies
- Anticancer Screening : In a comprehensive screening using the US-NCI protocol, compounds related to N-(3-Chloro-4-Methoxyphenyl)-2-({8-Methyl-3-Phenyl-1,4,8-Triazaspir[4.5]Deca-1,3-Dien-2-Yl}Sulfanyl)Acetamide exhibited varied efficacy across different cancer cell lines. Notably, some analogs showed promising results against breast and lung cancer cells.
- Cardiac Protection in MI Models : In vivo studies demonstrated that administration of related triazaspiro compounds during reperfusion improved myocardial function significantly compared to controls. This highlights the potential therapeutic applications of compounds with similar structures in cardiac health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
